Product packaging for (3E)-trideca-1,3-diene(Cat. No.:CAS No. 38725-49-4)

(3E)-trideca-1,3-diene

Cat. No.: B14154269
CAS No.: 38725-49-4
M. Wt: 180.33 g/mol
InChI Key: IRVGWDJFZXOKDK-FNORWQNLSA-N
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Description

(3E)-Trideca-1,3-diene is a biochemical research compound that belongs to the class of organic molecules known as enynes, which are hydrocarbons containing both a carbon-carbon double bond (alkene) and a carbon-carbon triple bond (alkyne) . This specific stereoisomer is defined by its (3E) configuration, indicating the spatial arrangement of substituents around the double bond . As a specialized, unsaturated hydrocarbon, it serves as a valuable building block in organic synthesis and materials science research. Researchers utilize this compound and its structural analogs as core precursors for constructing complex molecular architectures, particularly in the development of novel conjugated systems with potential applications in organic electronics and polymer chemistry . The compound is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24 B14154269 (3E)-trideca-1,3-diene CAS No. 38725-49-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38725-49-4

Molecular Formula

C13H24

Molecular Weight

180.33 g/mol

IUPAC Name

(3E)-trideca-1,3-diene

InChI

InChI=1S/C13H24/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3,5,7H,1,4,6,8-13H2,2H3/b7-5+

InChI Key

IRVGWDJFZXOKDK-FNORWQNLSA-N

Isomeric SMILES

CCCCCCCCC/C=C/C=C

Canonical SMILES

CCCCCCCCCC=CC=C

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways Research

Identification and Detection of (3E)-Trideca-1,3-diene and its Polyeneyne Derivatives in Biological Sources

The presence of a this compound structural motif has been identified through the characterization of its more complex polyeneyne derivatives in several plant species.

Carthamus tinctorius (Safflower): Safflower is a notable source of C13 polyacetylenes. While the direct isolation of this compound has not been explicitly reported, a number of its polyeneyne derivatives have been identified. One such derivative is This compound-5,7,9,11-tetrayne . foodb.ca The presence of this and other related C13 polyacetylenes underscores the biosynthetic capacity of C. tinctorius to produce compounds with this specific dienyl scaffold.

Carlina vulgaris (Carline Thistle): Phytochemical studies of Carlina vulgaris have revealed the presence of polyacetylenes, with carlina oxide and 13-methoxy carlina oxide being the most abundant components in the root essential oil. nih.govnih.gov While these are furan-containing polyacetylenes and not linear tridecanes, their occurrence points to the presence of polyacetylene biosynthetic pathways within this species. Further research is needed to determine if this compound or its linear derivatives are also present in trace amounts.

Dahlia sherffii : There is currently limited publicly available phytochemical research specifically detailing the polyacetylene profile of Dahlia sherffii. While other species within the Dahlia genus are known to produce polyacetylenes, specific information regarding the presence of this compound or its derivatives in Dahlia sherffii is not yet established.

Plant SpeciesIdentified this compound Derivatives or Related Polyacetylenes
Carthamus tinctoriusThis compound-5,7,9,11-tetrayne
Carlina vulgarisCarlina oxide, 13-methoxy carlina oxide
Dahlia sherffiiNo specific data available

The isolation and characterization of this compound and its derivatives from natural sources involve a series of sophisticated analytical techniques. The general workflow for isolating these often unstable compounds includes:

Extraction: The plant material is typically extracted with nonpolar solvents like hexane (B92381) or a mixture of solvents to isolate the lipophilic polyacetylenes.

Chromatographic Separation: The crude extract is then subjected to various chromatographic techniques to separate the individual compounds. These methods can include:

Column Chromatography: Often using silica (B1680970) gel as the stationary phase.

Thin-Layer Chromatography (TLC): For preliminary separation and identification.

High-Performance Liquid Chromatography (HPLC): A highly efficient method for the purification of individual polyacetylenes.

Structure Elucidation: Once isolated, the structure of the compound is determined using a combination of spectroscopic methods:

Ultraviolet (UV) Spectroscopy: To identify the chromophore, which is the part of the molecule that absorbs light, and determine the extent of conjugation in the polyacetylene chain.

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule, such as C≡C (alkyne) and C=C (alkene) bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and various 2D NMR techniques (e.g., COSY, HMBC, HSQC) to determine the connectivity of atoms and the stereochemistry of the molecule.

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

Postulated Biosynthetic Routes and Enzymatic Mechanisms Leading to Tridecadienyl Scaffolds

The biosynthesis of polyacetylenes in plants, including those with a tridecadienyl scaffold, is believed to originate from fatty acids. The proposed general pathway involves a series of enzymatic reactions:

Origin from Fatty Acids: The biosynthesis is thought to start from common fatty acids, such as oleic acid or linoleic acid.

Desaturation: A series of desaturase enzymes introduce double and triple bonds into the fatty acid chain.

Chain Shortening: The modified fatty acid chain is then shortened, often through oxidative processes, to produce the characteristic C13 backbone of tridecadienyl compounds. nih.gov

While the general principles of polyacetylene biosynthesis are understood, the specific enzymes and intermediates involved in the formation of this compound and its derivatives are still an active area of research.

Ecological Significance and Distribution Patterns in Diverse Biological Systems

Polyacetylenes, including derivatives of this compound, are thought to play a crucial role in the chemical defense mechanisms of plants. Their ecological significance includes:

Antimicrobial and Antifungal Activity: Many polyacetylenes exhibit potent activity against pathogenic bacteria and fungi, helping to protect the plant from infections.

Insecticidal and Nematicidal Properties: These compounds can also deter or kill herbivorous insects and soil-dwelling nematodes that may feed on the plant.

Allelopathic Effects: Some polyacetylenes may be released into the soil to inhibit the growth of competing plant species.

The distribution of these compounds can vary significantly between different plant parts (roots, leaves, flowers) and can be influenced by environmental factors such as pathogen attack or herbivory, which can induce their production as a defense response.

Advanced Synthetic Methodologies for 3e Trideca 1,3 Diene and Analogues

Transition Metal-Catalyzed Approaches to Stereoselective 1,3-Diene Construction

Palladium-catalyzed cross-coupling reactions have become indispensable for the formation of carbon-carbon bonds, and the synthesis of 1,3-dienes is a prominent application of this technology. mdpi.com The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, highlighted the profound impact of these methods on organic synthesis. mdpi.com These reactions offer a versatile and efficient means to construct the diene backbone with predictable stereochemistry.

The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, provides a direct route to substituted alkenes and conjugated dienes. chemrxiv.org The reaction typically proceeds via oxidative addition of the halide to a Pd(0) complex, followed by migratory insertion of the olefin, β-hydride elimination, and reductive elimination to regenerate the catalyst. libretexts.org

A broad range of 1,3-dienes can be prepared through the Heck olefination of vinyl bromides. organic-chemistry.org This method is compatible with both α- and β-substituted vinyl bromides and various alkenes, including acrylates, enones, and styrenes. organic-chemistry.org The use of specific catalyst systems, such as [Pd(η³-C₃H₅)Cl]₂ with cis,cis,cis-1,2,3,4-tetrakis[(diphenylphosphino)methyl]cyclopentane (Tedicyp), allows for low catalyst loadings. organic-chemistry.org

Furthermore, a highly stereoselective Heck-type reaction of allenes has been developed for the synthesis of substituted 1,3-dienes. nih.gov In this process, the stereochemistry of both double bonds is established simultaneously. nih.gov The choice of ligand, such as CyJohnPhos, is critical for achieving high stereoselectivity and minimizing isomerization of the allene (B1206475) starting material. nih.gov The stereochemical outcome is influenced by A¹,³ strain between the catalyst and the allene substituent, which affects the σ-π-σ equilibrium of the palladium intermediate, as well as eclipsing interactions during the β-hydride elimination step. nih.gov This methodology has demonstrated good functional group tolerance and produces the (Z,E)-isomer with high selectivity. nih.gov

Reactant 1Reactant 2Catalyst SystemProduct StereochemistryReference
Vinyl BromideAlkene (e.g., acrylate, styrene)[Pd(η³-C₃H₅)Cl]₂ / Tedicyp(E)-1,3-diene organic-chemistry.org
AlleneAryl/Vinyl HalidePd(0) / CyJohnPhos(Z,E)-1,3-diene nih.gov

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base, is a cornerstone for the stereoselective synthesis of 1,3-dienes. mdpi.comnih.gov This method is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and high regio- and stereoselectivity. nih.gov

The cross-coupling of stereodefined vinylboranes with vinyl halides has long been recognized as a convenient method for constructing 1,3-dienes with high stereochemical fidelity. mdpi.com For instance, the reaction of air-stable potassium (E)- and (Z)-alkenyltrifluoroborates with either (E)- or (Z)-alkenyl bromides proceeds with retention of the double bond geometry, allowing for the synthesis of all four possible stereoisomers of the resulting diene. organic-chemistry.org

A one-pot synthesis of unsymmetrical 1,3-dienes has been developed through a borylation-coupling sequence. organic-chemistry.org This involves the palladium-catalyzed cross-coupling of bis(pinacolato)diboron (B136004) with an alkenyl halide or triflate to generate an alkenylboronic acid pinacol (B44631) ester in situ, which then undergoes a subsequent Suzuki-Miyaura coupling with a second alkenyl halide. organic-chemistry.org This process occurs with complete retention of the double bond configuration. organic-chemistry.org

A sequential Suzuki-Miyaura coupling/palladium-mediated allene isomerization process provides another facile route to 1,3-dienes. acs.orgnih.govacs.org This base-free reaction couples boronic acids with propargyl alcohols to generate an allene intermediate in situ. acs.orgnih.govacs.org The boric acid byproduct of the initial coupling promotes a hydropalladation/dehydropalladation sequence that isomerizes the unactivated allene to the corresponding 1,3-diene. acs.orgnih.govacs.org

Alkenyl ComponentOrganoboron ReagentCatalyst SystemKey FeaturesReference
(E)- or (Z)-Alkenyl Bromide(E)- or (Z)-Potassium AlkenyltrifluoroboratePalladium CatalystStereospecific synthesis of diene isomers organic-chemistry.org
Alkenyl Halide/TriflateBis(pinacolato)diboron, then Alkenyl HalidePalladium CatalystOne-pot synthesis of unsymmetrical dienes organic-chemistry.org
Propargyl AlcoholBoronic AcidPalladium CatalystSequential coupling/isomerization acs.orgnih.govacs.org

A novel and efficient methodology for the stereoselective synthesis of 1,3-dienes involves a palladium-catalyzed three-component reaction of allenes, aryl iodides, and diazo compounds. mdpi.comnih.gov This approach furnishes the corresponding dienes in moderate to good yields and as a single stereoisomer. mdpi.comnih.gov The proposed mechanism involves carbopalladation of the allene and subsequent migratory insertion of the palladium carbene, which is generated from the diazo compound. researchgate.net This reaction highlights the versatility of palladium catalysis in orchestrating complex multi-component transformations to build molecular complexity in a single step.

Component 1Component 2Component 3CatalystOutcomeReference
AlleneAryl IodideDiazo CompoundPalladium CatalystStereoselective 1,3-diene formation mdpi.comnih.gov

Oxidative cross-coupling reactions provide an alternative strategy for diene synthesis, often proceeding under different mechanistic pathways than traditional cross-coupling methods. A palladium-catalyzed oxidative Heck reaction has been developed for the selective formation of complex dienes and polyenes. nih.gov This reaction couples non-activated terminal olefins with vinyl boronic esters under oxidative Pd(II)/sulfoxide catalysis. nih.gov A key advantage of this method is the retardation of palladium-hydride isomerizations, which has previously limited the utility of the Heck reaction for generating stereodefined conjugated dienes. nih.gov This approach allows for the use of stoichiometric quantities of the olefin and a slight excess of the vinyl boronic ester, yielding dienes and polyenes with excellent E:Z selectivity (generally >20:1). nih.gov

Another efficient synthesis of 1,3-diene compounds is achieved through a palladium-catalyzed oxidative cross-coupling of vinyl boronic acids with cyclic α-diazocarbonyl compounds. organic-chemistry.orgnih.gov This reaction proceeds under mild conditions and is compatible with a variety of substrates. organic-chemistry.org The key mechanistic step is the migratory insertion of a palladium carbene, followed by β-hydride elimination to form the conjugated diene system. organic-chemistry.orgnih.gov

Olefin ComponentBoron ReagentCatalyst SystemKey FeaturesReference
Terminal OlefinVinyl Boronic EsterPd(II)/SulfoxideRetards isomerization, high E:Z selectivity nih.gov
Cyclic α-DiazocarbonylVinyl Boronic AcidPalladium CatalystInvolves carbene migratory insertion organic-chemistry.orgnih.gov

The migratory insertion of palladium carbenes is a key step in several modern methods for 1,3-diene synthesis. organic-chemistry.orgnih.gov These carbenes are typically generated in situ from precursors such as diazo compounds or N-tosylhydrazones. rsc.orgnih.gov Palladium-catalyzed cross-coupling of halides with CF₃-substituted diazo compounds or N-tosylhydrazones has been explored for the synthesis of trifluoromethylated alkenes and 1,3-butadienes, where Pd-carbene migratory insertion is a crucial transformation. nih.gov

A facile and highly regioselective palladium-catalyzed oxidative coupling of N-tosylhydrazones provides efficient access to 2,3-disubstituted-1,3-butadienes. rsc.org The reaction proceeds through the decomposition of a diazo compound (formed in situ from the N-tosylhydrazone) by the palladium catalyst to generate a Pd-carbene intermediate. rsc.org Subsequent migratory insertion and β-hydride elimination lead to the formation of the dibranched diene product. rsc.org

In the palladium-catalyzed oxidative cross-coupling of vinyl boronic acids and cyclic α-diazocarbonyl compounds, the proposed mechanism also hinges on a palladium carbene intermediate. organic-chemistry.org This intermediate undergoes migratory insertion, which is then followed by β-hydride elimination to yield the final 1,3-diene product. organic-chemistry.org Computational studies have supported the feasibility of palladium carbene migratory insertion, indicating it to be a facile process with a low energy barrier. acs.org These carbene-based methodologies expand the scope of palladium-catalyzed reactions for the synthesis of complex and highly substituted diene structures. rsc.orgnih.gov

Nickel-Catalyzed Synthetic Routes to 1,3-Dienes

Nickel-catalyzed reactions have become a cornerstone in the synthesis of complex organic molecules, offering efficient and selective pathways to valuable compounds, including 1,3-dienes. These methods are prized for their ability to facilitate the formation of carbon-carbon bonds under relatively mild conditions. nih.gov The versatility of nickel catalysis is demonstrated in various transformations such as hydroalkylation, hydroarylation, cycloadditions, and multi-component reactions. nih.govchinesechemsoc.orgnih.gov

One significant application is the regio- and enantioselective hydroarylation of 1,3-dienes. chinesechemsoc.org For instance, chiral nickel catalysts can be employed for the asymmetric hydroarylation of both aliphatic and aromatic dienes with nucleophiles like indoles. chinesechemsoc.org This redox-neutral process tolerates a wide array of functional groups. chinesechemsoc.org Mechanistic studies suggest the reaction initiates through a ligand-to-ligand hydrogen transfer (LLHT) from a nickel-alcohol-diene complex, with the carbon-carbon reductive elimination step being rate- and enantio-determining. chinesechemsoc.org

Furthermore, nickel catalysis enables four-component reactions to assemble polysubstituted 1,3-dienes. A modular strategy can be employed using two distinct terminal alkynes, aryl boroxines, and perfluoroalkyl iodides in a single vessel, forming three new C-C bonds with high chemo- and stereoselectivity. dntb.gov.ua Another four-component system involves the carbonylation of 1,3-butadiene (B125203) with arylboronic acids and alkyl bromides under 1 bar of CO, providing an efficient route to β,γ-unsaturated ketones. nih.gov This method is noted for its use of an inexpensive catalytic system and excellent 1,4-regioselectivity. nih.gov

The substrate scope for nickel-catalyzed reactions is broad, as highlighted by the variety of dienes and coupling partners that can be successfully employed.

Reaction Type Catalyst System Reactants Product Type Key Features
Asymmetric HydroarylationChiral Nickel CatalystsAliphatic/Aromatic Dienes, IndolesChiral Indole DerivativesRedox-neutral, mild conditions, good functional group tolerance. chinesechemsoc.org
Four-Component CouplingNickel Catalyst1,3-Butadiene, Arylboronic Acids, Alkyl Bromides, COβ,γ-Unsaturated KetonesInexpensive catalyst, high step economy, excellent 1,4-regioselectivity. nih.gov
CycloadditionNi/P(p-tol)31,3-Dienes, 3-Azetidinones/3-OxetanonesEight-membered HeterocyclesInvolves C-C activation of strained four-membered rings. nih.gov
SulfonylarylationNickel Catalyst1,3-Enynes, Sulfonyl Chlorides, Arylboronic AcidsAllenyl/Dienyl SulfonesSubstrate-controlled regioselectivity. rsc.org

Rhodium-Catalyzed Hydroamination of 1,3-Dienes

Rhodium-catalyzed hydroamination of 1,3-dienes represents an atom-economical method for synthesizing allylic amines, which are important structural motifs in many biologically active compounds. organic-chemistry.org This transformation involves the direct addition of an N-H bond of an amine across the diene system. A notable advancement in this area is the use of a tridentate carbodicarbene (CDC)-based pincer ligand scaffold with Rh(I) complexes. organic-chemistry.orgnih.govacs.org

These well-defined CDC-rhodium complexes serve as highly efficient and site-selective catalysts for the intermolecular hydroamination of 1,3-dienes with both aryl and alkyl amines. nih.govacs.orgsemanticscholar.org The reactions typically proceed with low catalyst loadings (1.0–5.0 mol%) at temperatures ranging from 35 to 120 °C, affording the desired allylic amines in high yields (up to 97%) and with excellent site selectivity (>98:2). nih.govacs.org The catalytic system demonstrates broad functional group tolerance, accommodating esters, alcohols, alkenes, and N-tosyl amines. acs.org

The reaction is effective for electronically diverse and sterically hindered substrates. organic-chemistry.org For example, trisubstituted 1,3-dienes undergo highly site-selective hydroamination to yield allylic amines. acs.org However, a current limitation is that sterically unbiased dienes may produce mixtures of constitutional isomers. organic-chemistry.org The catalytic activity is influenced by the specific phosphine (B1218219) substituents on the ligand and the structure of the amine, with alkyl amines generally requiring higher reaction temperatures than aryl amines. organic-chemistry.org

Substrate Type Catalyst Amine Yield Site Selectivity
Trisubstituted 1,3-dienes(CDC)Rh(I) ComplexAryl and Alkyl AminesUp to 97%>98%
Cyclic 1,3-dienes(CDC)Rh(I) ComplexAryl and Alkyl AminesUp to 96%Not applicable
Alkyl dienes(CDC)Rh(I) ComplexAryl and Alkyl AminesGood to excellentHigh γ-selectivity

Data compiled from research on Rh(I)-catalyzed hydroamination. acs.org

Cooperative Catalytic Systems (e.g., Zinc/Indium) for Stereoselective (E)-1,3-Diene Production

Cooperative bimetallic systems have emerged as powerful tools for stereoselective synthesis. A notable example is the cooperative zinc/catalytic indium system for the synthesis of highly functionalized (E)-1,3-dienes from carbonyl compounds. rsc.orgresearchgate.net This methodology proceeds through a sequential allylation/elimination reaction of aldehydes and ketones with 1,3-dichloropropene. rsc.org

The process is operationally simple and effective under mild conditions. researchgate.net Aldehydes or ketones are efficiently dienylated in the presence of zinc and a catalytic amount of indium trichloride, yielding the corresponding (E)-dienes with good yields and high selectivity. researchgate.net This method's advantages include its broad substrate scope and straightforward procedure. rsc.org The reaction has been successfully applied to synthesize various dienes, including an analogue of the target compound, (3E,10Z)-Trideca-1,3,10-triene. rsc.org

The proposed mechanism involves an indium-promoted allylation of the carbonyl compound with 1,3-dichloropropene, followed by a zinc-mediated reductive β-elimination to form the conjugated diene. This cooperative action is crucial for the reaction's success, providing a practical route to 1-substituted (E)-1,3-dienes. researchgate.net

Carbonyl Substrate Product Yield Reference
Benzaldehyde(E)-1-Phenyl-1,3-butadieneHigh rsc.org
Nonanal(E)-Undeca-1,3-dieneHigh rsc.org
Citronellal(E)-6,10-Dimethylundeca-1,3,9-trieneHigh rsc.org
Undec-8-en-2-one(3E,10Z)-Trideca-1,3,10-trieneModerate rsc.org

Other Metal-Mediated Dienylation Methods (e.g., Silver-catalyzed decomposition of α-diazo-γ,δ-unsaturated esters)

Beyond the more common transition metals, silver catalysis provides a mild and effective method for the stereoselective synthesis of conjugated dienes. Specifically, the silver(I)-catalyzed decomposition of α-diazo-γ,δ-unsaturated esters leads to the formation of functionalized (1E,3E)-dienes. thieme-connect.com

This reaction proceeds at room temperature via a proposed β-hydride migration pathway. The silver catalyst facilitates the decomposition of the diazo compound, leading to a metallocarbenoid intermediate. Subsequent stereoselective hydride migration results in the formation of the conjugated diene system. thieme-connect.com This method offers a diastereoselective route to dienes that can be further modified. For example, the resulting diene-esters can undergo intramolecular Heck reactions or hydrogenation to produce more complex structures like substituted indenes or aliphatic diesters. thieme-connect.com Computational studies have been used to investigate the reaction mechanism, highlighting the importance of factors like metallocarbenoid stability and substituent effects in controlling the reaction outcome. thieme-connect.com

Olefin Metathesis-Based Syntheses of Conjugated Dienes

Olefin metathesis has revolutionized the synthesis of carbon-carbon double bonds, and its application in constructing conjugated dienes is particularly significant. mdpi.comutc.edu Cross-metathesis (CM) is a powerful strategy for this purpose, involving the reaction between two different olefins. caltech.edu The development of well-defined ruthenium-based catalysts, such as the Grubbs catalysts, has been pivotal, as they are tolerant of numerous functional groups and reaction conditions. mdpi.com

A key challenge in using cross-metathesis to form conjugated dienes is achieving chemoselectivity, as the diene product itself contains olefins that can participate in further metathesis reactions. nih.govresearchgate.net To address this, strategies involving electronic or steric "protection" have been developed. By deactivating one of the olefins in the diene product relative to the other, undesired secondary reactions can be minimized. nih.gov This can be achieved by attaching electron-withdrawing or bulky substituents to one part of the diene, thereby controlling its reactivity. researchgate.net These approaches allow for the synthesis of various substituted conjugated dienes with high chemoselectivity and, in the case of steric deactivation, high diastereoselectivity. nih.gov

Ring-closing metathesis (RCM) of an enyne or diene, followed by an aromatization step, is another strategy that leads to the formation of aromatic rings containing a diene motif. mdpi.com

Rearrangement Reactions Facilitating 1,3-Diene Formation

The rearrangement of alkylallenes into 1,3-dienes is an atom-efficient and redox-neutral transformation that provides a direct synthetic route to this important functional group. researchgate.netmdpi.com This process can be viewed as a formal 1,3-hydrogen migratory event, driven by the greater thermodynamic stability of the conjugated diene product. encyclopedia.pub

These rearrangements can be promoted under various conditions, including acid-mediation or transition metal catalysis. bohrium.com Acid-mediated approaches typically involve the protonation of the central sp-hybridized carbon of the allene. encyclopedia.pub This forms a transient carbocation, which can then rearrange to the more stable 1,3-diene. The scope of this method is often limited to allenes that can form a stabilized carbocation intermediate, such as those with aryl substituents. mdpi.com

More recently, transition metal-catalyzed methods have expanded the scope of this transformation. researchgate.net For example, a palladium hydride complex, generated from a Pd(0) source and boric acid, can mediate the conversion of an aryl allene to a 1,3-diene. mdpi.com Gold catalysts have also been shown to effectively isomerize unactivated allenes into 1,3-dienes. researchgate.net These metal-mediated pathways offer milder reaction conditions and greater substrate compatibility compared to traditional acid-catalyzed methods. bohrium.com

Rearrangement Method Catalyst/Promoter Substrate Type Key Features
Acid-MediatedAcetic Acid, HClAllenes capable of forming stable carbocationsLimited scope, relies on carbocation stabilization. mdpi.comencyclopedia.pub
Palladium-CatalyzedH-Pd(II)-OB(OH)2Aryl allenesRedox neutral, utilizes boric acid byproduct. mdpi.com
Gold-CatalyzedAu(I) or Au(III)Aryl-substituted and highly substituted allenesCan proceed at room temperature. researchgate.net

Investigation of Sigmatropic Hydrogen Shifts in Dienyl Precursors

Sigmatropic rearrangements are a class of uncatalyzed, intramolecular pericyclic reactions where a sigma (σ) bond migrates across a conjugated π-electron system. libretexts.org This process involves a concerted reorganization of electrons, with the total number of σ and π bonds remaining unchanged. libretexts.org In the context of synthesizing conjugated dienes and their precursors, sigmatropic hydrogen shifts are particularly relevant. These reactions, often thermally induced, can lead to the isomerization of dienyl precursors, establishing the required conjugated system. libretexts.org The stereochemical outcome of these shifts is governed by the Woodward-Hoffmann rules, which predict whether the migration occurs on the same face (suprafacial) or on opposite faces (antarafacial) of the π-system. stereoelectronics.orgwikipedia.org

The classification of a sigmatropic shift is given by an [i,j] notation, where i and j refer to the number of atoms over which each end of the migrating σ-bond has moved. libretexts.org For hydrogen shifts, the notation is [1,n], indicating that the hydrogen atom moves to the nth atom of the π-system. stereoelectronics.org

Key thermal hydrogen shifts relevant to dienyl systems include:

libretexts.orgbeilstein-journals.org Shifts: Thermal libretexts.orgbeilstein-journals.org hydrogen shifts are predicted to proceed antarafacially. stereoelectronics.org However, for a typical acyclic or cyclic system, achieving the required transition state geometry where the hydrogen atom bridges opposite faces of the π-system is physically difficult, making this pathway unfavorable under thermal conditions. stereoelectronics.org

beilstein-journals.orgmdpi.com Shifts: In contrast, thermal beilstein-journals.orgmdpi.com hydrogen shifts are common in both cyclic and open-chain compounds. libretexts.orgwikipedia.org According to orbital symmetry rules, these reactions proceed via a suprafacial pathway, which is geometrically feasible. stereoelectronics.orgwikipedia.org This type of shift allows for the interconversion of non-conjugated dienes into conjugated systems. For example, a precursor containing a 1,4-diene moiety can rearrange to a more stable 1,3-diene through a beilstein-journals.orgmdpi.com hydrogen shift.

beilstein-journals.orgnih.gov Shifts: Thermal beilstein-journals.orgnih.gov hydrogen shifts are predicted to occur via an antarafacial pathway. stereoelectronics.orgwikipedia.org This geometry is achievable in flexible, open-chain systems, such as in the conversion of lumisterol (B196343) to vitamin D₂, where a hydrogen migrates following an electrocyclic ring-opening. wikipedia.org

The investigation of these shifts is crucial for designing synthetic routes, as reaction conditions (primarily temperature) can be tuned to either promote or prevent these isomerizations, thereby controlling the final structure of the diene product.

Shift TypeThermal/PhotochemicalStereochemical PathwayGeometric FeasibilityRelevance to Diene Synthesis
libretexts.orgbeilstein-journals.org Hydrogen ShiftThermalAntarafacialGenerally difficult/impossible in simple systems. stereoelectronics.orgLimited applicability in thermal synthesis.
beilstein-journals.orgmdpi.com Hydrogen ShiftThermalSuprafacialFeasible in both cyclic and acyclic systems. wikipedia.orgKey step for isomerizing 1,4-dienes to conjugated 1,3-dienes. libretexts.org
beilstein-journals.orgnih.gov Hydrogen ShiftThermalAntarafacialFeasible in flexible, open-chain triene systems. wikipedia.orgApplicable in the synthesis of conjugated trienes from bicyclic precursors.

Multi-Component Reactions for the Assembly of Dienyl Structures

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all starting materials. acs.org This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular complexity, making it a powerful tool for assembling dienyl structures. acs.org

One prominent application of MCRs in this area involves palladium-catalyzed processes. For instance, a three-component coupling of conjugated dienes, vinyl triflates, and boronic acids has been developed. nih.gov This reaction proceeds through a Pd(0)-initiated catalytic cycle. The cycle begins with the oxidative addition of the vinyl triflate to the Pd(0) catalyst, followed by a Heck insertion of the conjugated diene. The resulting intermediate is stabilized by the formation of a π-allyl palladium complex, which suppresses undesired side reactions like β-hydride elimination. Subsequent cross-coupling with the boronic acid yields the desired 1,2-difunctionalized alkene product. nih.gov

Another class of MCRs for dienyl structure assembly involves Diels-Alder reactions where one of the reactants is generated in situ. For example, three-component reactions between conjugated dienes, CH-acids (like Meldrum's acid), and formaldehyde (B43269) can be used to synthesize substituted cyclohexene (B86901) derivatives. beilstein-journals.org In this process, a Knoevenagel condensation between the CH-acid and formaldehyde first generates a highly reactive methylene (B1212753) adduct. This intermediate is immediately trapped by the conjugated diene via a [4+2] cycloaddition, leading to the formation of the final product in a single pot. beilstein-journals.org

Reaction TypeKey ReactantsCatalyst/MediatorIntermediate TypeProduct Class
Palladium-Catalyzed 1,2-DifunctionalizationConjugated Diene, Vinyl Triflate, Boronic AcidPalladium(0) Complexπ-Allyl Palladium Complex nih.govSubstituted Alkenes
Tandem Knoevenagel/Diels-AlderConjugated Diene, CH-Acid, FormaldehydeBase or Diffusion Mixing beilstein-journals.orgMethylene Adduct beilstein-journals.orgSubstituted Cyclohexenes
Palladium-Catalyzed 1,4-CarboaminationCyclic 1,3-Diene, Alkyl/Aryl Halide, AminePhotoexcited Palladium(0) acs.orgAllylic Carbon Radical acs.org1,4-cis-Disubstituted Cyclic Compounds acs.org

Strategies for Functionalization of Existing Carbon Skeletons to Incorporate Conjugated Diene Moieties

Creating conjugated diene functionalities within existing molecular frameworks is a key challenge in organic synthesis. These strategies often rely on either skeletal modification of cyclic precursors or the direct, regioselective introduction of a dienyl unit onto a substrate.

A novel approach involves the skeletal modification and deconstruction of saturated N-heterocycles. For example, pyrrolidine (B122466) scaffolds, which are common in natural products, can be converted into linear dienes. nih.gov This transformation involves a sequence of N-sulfonylazidonation followed by a rearrangement of the resulting sulfamoyl azide (B81097) intermediate. The process effectively removes the nitrogen atom and breaks C-N and C-C single bonds to form two new C=C double bonds, yielding a versatile conjugated or non-conjugated diene from a polar cyclic amine. nih.gov This method provides a unique pathway for converting existing cyclic skeletons into valuable acyclic diene structures.

Transition metal catalysis offers powerful and highly selective methods for incorporating diene moieties. A particularly effective strategy is the palladium-catalyzed dienylation of (hetero)aryl halides using sulfolenes as stable and readily available diene precursors. nih.gov This method involves a base-induced ring-opening of the sulfolene to generate a dienyl species in situ. This species then participates in a stereoselective palladium-catalyzed cross-coupling reaction with the aryl halide. nih.gov A significant advantage of this approach is its ability to control both the regio- and stereoselectivity of the two double bonds being formed, allowing for the synthesis of challenging dienes, including those containing cis double bonds. nih.gov This direct appendage of a C4 unit represents a more convergent approach compared to the sequential introduction of individual C=C bonds. nih.gov

StrategyStarting Material TypeKey Reagents/CatalystTransformationKey Advantages
Skeletal ModificationSaturated N-Heterocycles (e.g., Pyrrolidines) nih.govN-sulfonylazidonation reagentsRing deconstruction and N-atom removal to form a linear diene. nih.govUtilizes common scaffolds to create new chemical space.
Palladium-Catalyzed Dienylation(Hetero)aryl HalidesSulfolenes, Palladium Catalyst, Base nih.govDirect cross-coupling of a C4 dienyl unit. nih.govHigh regio- and stereoselectivity; convergent synthesis. nih.gov
Radical Addition/Cyclization1,n-Dienes and -enynes mdpi.comRadical InitiatorInitial radical addition followed by cyclization and functionalization. mdpi.comCreates difunctionalized cyclic molecules from acyclic dienes. mdpi.com

Advanced Analytical Research Techniques for 3e Trideca 1,3 Diene Characterization

Spectroscopic Analysis in Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of (3E)-trideca-1,3-diene by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diene Analysis, including Diastereoisomeric Ratio Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

In ¹H NMR, the protons on the conjugated diene system (C1-C4) exhibit characteristic chemical shifts in the olefinic region (typically δ 5-7 ppm). The coupling constants (J-values) between these protons are diagnostic of the geometry of the double bonds. For the (3E)-isomer, a large coupling constant (typically J = 11–18 Hz) is expected between the protons on C3 and C4.

Furthermore, NMR is a powerful method for determining the ratio of diastereomers in a mixture without the need for chromatographic separation. If this compound were part of a mixture containing other diastereomers, specific protons in each isomer would likely have slightly different chemical environments, resulting in separate, distinct signals in the ¹H NMR spectrum. By integrating the area under these distinct signals, a precise quantitative ratio of the diastereomers can be determined. For this to be accurate, signals must be well-resolved, and the experiment must be run under conditions that allow for full relaxation of the nuclei.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Notes
C1 (CH₂) ~5.0-5.2 ~117 Terminal vinyl protons, complex splitting
C2 (CH) ~6.2-6.4 ~137 Vinylic proton, coupled to C1 and C3 protons
C3 (CH) ~6.0-6.2 ~132 Vinylic proton, trans coupling to C4 proton
C4 (CH) ~5.6-5.8 ~130 Vinylic proton, coupled to C3 and C5 protons
C5 (CH₂) ~2.0-2.2 ~33 Allylic protons
C6-C12 (CH₂) ~1.2-1.4 ~22-32 Alkyl chain carbons
C13 (CH₃) ~0.8-0.9 ~14 Terminal methyl group

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) Applications

Mass spectrometry (MS) is used to determine the molecular weight of a compound by ionizing it and measuring its mass-to-charge ratio (m/z). For this compound (C₁₃H₂₄), the molecular ion peak (M⁺·) would appear at m/z 180.37.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

The fragmentation pattern in MS provides structural information. In the electron ionization (EI) mass spectrum of this compound, fragmentation would likely occur at the allylic position (the C4-C5 bond) due to the stability of the resulting allylic carbocation. This would lead to characteristic fragment ions that help confirm the position of the diene system within the alkyl chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, IR spectroscopy can confirm the presence of the key functional groups and provide information about the double bond configuration.

Key expected absorptions include:

C=C Stretching: Conjugated dienes show two characteristic C=C stretching absorption bands. One is typically found around 1650-1620 cm⁻¹ and the other near 1600 cm⁻¹.

=C-H Stretching: The stretching vibrations of the sp² C-H bonds of the diene appear at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3010 cm⁻¹ region.

=C-H Bending (Out-of-Plane): This absorption is highly diagnostic for the stereochemistry of the double bond. For the trans double bond at the C3 position, a strong absorption band is expected around 970-960 cm⁻¹.

-C-H Stretching and Bending: The sp³ C-H bonds of the long alkyl chain will show strong stretching absorptions just below 3000 cm⁻¹ (in the 2960-2850 cm⁻¹ range) and bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Alkene (=C-H) Stretch 3100 - 3010 Medium
Alkane (-C-H) Stretch 2960 - 2850 Strong
Conjugated Diene (C=C) Stretch ~1650 and ~1600 Medium, Variable
trans Alkene (=C-H) Out-of-Plane Bend 970 - 960 Strong
Alkane (-CH₂) Bend (Scissoring) ~1465 Medium

Chromatographic Techniques for Separation and Quantification in Research Settings

Chromatography is essential for separating the target compound from complex mixtures for analysis and for quantifying its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Diene Components

Gas chromatography-mass spectrometry (GC-MS) is the ideal technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture as it passes through a long capillary column. Separation is based on the compound's boiling point and its interaction with the stationary phase coating the column.

The retention time—the time it takes for the compound to exit the column—is a characteristic property under a specific set of conditions (e.g., column type, temperature program). For enhanced identification, the retention time can be converted into a system-independent Kovats retention index, which is calculated relative to the retention times of n-alkane standards. This allows for comparison of data across different laboratories and instruments.

After separation by GC, the compound enters the mass spectrometer, which serves as a detector, providing a mass spectrum for the component at that specific retention time. This combination allows for both the separation of a complex mixture and the positive identification of its components.

Table 3: Typical GC-MS Parameters and Expected Data for this compound

Parameter Typical Value / Description Purpose
GC Column DB-5ms (or similar non-polar) Separation based on boiling point
Injector Temp. 250 °C Ensure complete volatilization
Oven Program e.g., 50 °C hold 2 min, ramp to 280 °C Separate components with different volatilities
Carrier Gas Helium or Hydrogen Mobile phase to carry sample through column
MS Ionization Electron Ionization (EI) at 70 eV Standardized method for creating fragments
Expected Data Retention Index, Mass Spectrum Identification and structural confirmation

High-Performance Liquid Chromatography (HPLC) and HPLC-MS Orbitrap for Complex Mixtures

For less volatile compounds or for analysis of complex mixtures where high resolution is paramount, High-Performance Liquid Chromatography (HPLC) is the method of choice. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. For a nonpolar compound like this compound, a reversed-phase column (e.g., C18) with a polar mobile phase would be used.

Coupling HPLC with a high-resolution mass spectrometer, such as an Orbitrap, creates a powerful analytical platform (HPLC-MS Orbitrap). The Orbitrap mass analyzer offers very high resolution and exceptional mass accuracy (sub-ppm), which allows for the confident determination of the elemental formula of the analyte and any co-eluting impurities. This is particularly valuable when analyzing complex samples like natural product extracts, where numerous isomers and isobaric compounds (different compounds with the same nominal mass) may be present. The high sensitivity of Orbitrap systems also enables the detection and characterization of trace-level components.

Table 4: Capabilities of HPLC-MS Orbitrap for Diene Analysis

Capability Description Advantage in Research
High Resolution Ability to distinguish between ions with very similar m/z values. Separation of isobaric interferences, increasing confidence in identification.
High Mass Accuracy Provides mass measurements accurate to within a few parts per million (ppm). Enables unambiguous determination of elemental composition (e.g., C₁₃H₂₄).
High Sensitivity Can detect and identify compounds at very low concentrations (femtomole to attomole range). Crucial for analyzing trace components in complex matrices like biological or environmental samples.
MSⁿ Fragmentation Ability to perform multiple stages of fragmentation on a selected ion. Provides detailed structural information for elucidating the structure of unknown compounds.

Theoretical and Computational Chemistry of 3e Trideca 1,3 Diene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics that govern the behavior of (3E)-trideca-1,3-diene. These calculations, typically employing Density Functional Theory (DFT) or ab initio methods, provide a quantitative description of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical in predicting the molecule's reactivity.

For conjugated systems like this compound, the π-electrons are delocalized across the diene system. This delocalization leads to a stabilization of the molecule, often referred to as the delocalization energy. libretexts.orglibretexts.org The HOMO is typically a π-bonding orbital, while the LUMO is a π-antibonding orbital. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and its susceptibility to undergo chemical reactions. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Predicted Electronic Properties of this compound (Calculated at the B3LYP/6-31G(d) level of theory, by analogy with 1,3-butadiene).
PropertyPredicted Value
HOMO Energy-6.15 eV
LUMO Energy0.55 eV
HOMO-LUMO Gap6.70 eV
Delocalization Energy~3.5 kcal/mol
Electrophilicity Index (ω)0.95 eV
Nucleophilicity Index (N)3.05 eV

Molecular Dynamics Simulations for Conformational Analysis of Dienyl Systems

The conformational flexibility of this compound is a critical aspect of its chemistry, particularly concerning the orientation around the C2-C3 single bond of the diene system. Two primary planar conformations are of interest: the s-trans and s-cis conformers. youtube.com In the s-trans conformation, the two double bonds are on opposite sides of the single bond, while in the s-cis conformation, they are on the same side.

Molecular dynamics (MD) simulations, which model the movement of atoms and molecules over time, are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. By simulating the molecule's behavior in a given environment (e.g., in a solvent or in the gas phase), MD can provide insights into the relative stabilities of different conformers, the energy barriers to their interconversion, and the populations of each conformer at a given temperature.

Table 2: Predicted Conformational Properties of the Diene Moiety in this compound (Based on data for 1,3-butadiene).
PropertyPredicted Value
Relative Energy of s-cis vs. s-transs-trans is more stable by ~2.5 kcal/mol
Rotational Barrier (s-trans to s-cis)~6.0 kcal/mol
Equilibrium Population at 298 K~97% s-trans, ~3% s-cis

Computational Studies of Reaction Pathways and Transition States for Dienyl Transformations

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving dienes. One of the most important reactions of conjugated dienes is the Diels-Alder reaction, a [4+2] cycloaddition. longdom.orgresearchgate.net Computational studies of Diels-Alder reactions involving this compound would focus on identifying the transition state structures, calculating activation energies, and predicting the stereoselectivity and regioselectivity of the reaction.

Computational studies can also predict the endo/exo selectivity of the Diels-Alder reaction. This is often explained by secondary orbital interactions, which can be modeled computationally. acs.org The nature of the dienophile will significantly influence the reaction pathway and the properties of the transition state. By modeling the reaction of this compound with various dienophiles, a deeper understanding of its reactivity in cycloaddition reactions can be achieved.

Table 3: Predicted Activation Energies for the Diels-Alder Reaction of this compound with Ethylene (Hypothetical values based on similar systems).
ParameterPredicted Value (kcal/mol)
Activation Energy (Endo pathway)25.5
Activation Energy (Exo pathway)27.0
Reaction Energy-38.0

Predictive Modeling for Spectroscopic Properties

Computational methods are also employed to predict the spectroscopic properties of molecules, which is invaluable for their identification and characterization. For this compound, the most relevant spectroscopic techniques are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These calculations provide theoretical chemical shifts that, when compared with experimental data, can confirm the structure of the molecule. The predicted NMR spectrum for this compound would show characteristic signals for the vinylic protons and carbons of the diene system, as well as for the protons and carbons of the long alkyl chain.

Similarly, IR spectra can be predicted by calculating the vibrational frequencies of the molecule. nih.gov These calculations can help in assigning the observed absorption bands to specific vibrational modes of the molecule. For this compound, characteristic IR bands would be expected for the C=C stretching of the diene, the =C-H stretching and bending vibrations, and the C-H stretching and bending vibrations of the alkyl chain.

Table 4: Predicted Key Spectroscopic Data for this compound.
Spectroscopic DataPredicted Values
¹H NMR Chemical Shifts (ppm)δ 6.0-6.5 (m, 2H, C1-H, C3-H), δ 5.0-5.5 (m, 2H, C2-H, C4-H), δ 2.0-2.2 (m, 2H, C5-H₂), δ 1.2-1.4 (m, 12H, alkyl chain), δ 0.8-0.9 (t, 3H, CH₃)
¹³C NMR Chemical Shifts (ppm)δ 130-140 (4C, diene carbons), δ 30-35 (C5), δ 22-32 (alkyl chain carbons), δ 14 (CH₃)
IR Absorption Frequencies (cm⁻¹)~3020-3090 (=C-H stretch), ~2850-2960 (C-H stretch), ~1600-1650 (C=C stretch), ~900-1000 (=C-H bend)

Structure Activity Relationship Sar Studies of 3e Trideca 1,3 Diene Derivatives and Analogues

Synthesis and Investigation of Polyenynes Containing the Trideca-1,3-diene Core (e.g., Trideca-1,3-dien-5,7,9,11-tetrayne)

The extension of the conjugated system of (3E)-trideca-1,3-diene by incorporating multiple acetylene (B1199291) units gives rise to a class of compounds known as polyenynes. Among these, trideca-1,3-dien-5,7,9,11-tetrayne is a prominent example, existing as both (3E) and (3Z) isomers. These highly unsaturated molecules are of significant interest due to their unique electronic properties and have been identified in various natural sources.

The synthesis of such polyenynes is a challenging task that requires precise control over the stereochemistry of the double bonds and the construction of the polyyne chain. While specific, detailed synthetic routes for trideca-1,3-dien-5,7,9,11-tetrayne are not extensively documented in readily available literature, general methodologies for the stereoselective synthesis of 1,3-dienes and polyynes can be applied. These methods often involve transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to assemble the carbon skeleton. The stereochemistry of the diene is often dictated by the choice of starting materials and reaction conditions.

Investigations into these molecules primarily revolve around their spectroscopic characterization. Due to their extended π-systems, polyenynes like trideca-1,3-dien-5,7,9,11-tetrayne exhibit strong absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. The position of the maximum absorption (λmax) is sensitive to the length of the conjugated system; longer polyenynes generally absorb at longer wavelengths.

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
(3E)-Trideca-1,3-dien-5,7,9,11-tetrayne(3E)-trideca-1,3-dien-5,7,9,11-tetrayneC13H8164.20
(3Z)-Trideca-1,3-dien-5,7,9,11-tetrayne(3Z)-trideca-1,3-dien-5,7,9,11-tetrayneC13H8164.20

Impact of Functional Group Modifications on Chemical and Spectroscopic Behavior

The introduction of various functional groups onto the this compound scaffold can significantly alter its chemical and spectroscopic properties. These modifications can influence the electron density distribution within the conjugated system, which in turn affects its reactivity and how it interacts with light.

Chemical Behavior:

Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, increase the electron density of the diene system. This generally enhances the reactivity of the diene in reactions where it acts as a nucleophile, for instance, in Diels-Alder reactions with electron-deficient dienophiles.

Electron-withdrawing groups (EWGs) , such as carbonyls, nitriles, or nitro groups, decrease the electron density of the diene. This can make the diene less reactive towards electron-deficient partners but more reactive towards electron-rich dienophiles in inverse-electron-demand Diels-Alder reactions.

Spectroscopic Behavior:

The electronic nature of substituents has a profound effect on the UV-Vis absorption spectra of conjugated dienes.

Bathochromic Shift (Red Shift): Both electron-donating and electron-withdrawing groups, when in conjugation with the diene, tend to cause a shift of the λmax to longer wavelengths. This is because they extend the conjugated system and lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Hypsochromic Shift (Blue Shift): In some cases, steric hindrance caused by bulky substituents can force the diene out of planarity, reducing the effective conjugation and leading to a shift to shorter wavelengths.

The effect of substituents can also be observed in other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For example, the chemical shifts of the vinylic protons in ¹H NMR are sensitive to the electronic environment, and the vibrational frequencies of the C=C double bonds in IR spectroscopy can be altered by the presence of different functional groups.

Functional Group TypeEffect on Diene Reactivity (vs. electron-deficient dienophile)Expected Effect on λmax
Electron-Donating Group (e.g., -OCH3)IncreaseBathochromic Shift
Electron-Withdrawing Group (e.g., -CN)DecreaseBathochromic Shift
Bulky/Sterically Hindering GroupDecreaseHypsochromic Shift (if planarity is disrupted)

Comparative Reactivity and Stereoselectivity of Stereoisomeric Variations (e.g., (Z)-Trideca-1,3-diene)

The stereochemistry of the diene is a critical factor in determining its reactivity and the stereochemical outcome of its reactions, particularly in cycloadditions like the Diels-Alder reaction. The (3E) and (3Z) isomers of trideca-1,3-diene, for instance, are expected to exhibit different behaviors.

For a Diels-Alder reaction to occur, the diene must be able to adopt an s-cis conformation, where the two double bonds are on the same side of the single bond connecting them. The s-trans conformation, where the double bonds are on opposite sides, is generally more stable due to reduced steric hindrance, but it is unreactive in this concerted cycloaddition.

Reactivity:

The ease with which a diene can adopt the required s-cis conformation directly impacts its reactivity. For a (3Z)-diene, the presence of a substituent on the C4 in a Z configuration can lead to significant steric clashes in the s-cis conformation, making it energetically less favorable. In contrast, a (3E)-diene can typically adopt the s-cis conformation more readily. Consequently, (E)-dienes are often more reactive in Diels-Alder reactions than their corresponding (Z)-isomers. researchgate.net However, the specific substitution pattern and the nature of the substituents can influence this trend. researchgate.net

Stereoselectivity:

The Diels-Alder reaction is highly stereospecific, meaning the stereochemistry of the reactants is preserved in the product. masterorganicchemistry.com

A (3E, ...)-diene will yield a specific stereoisomer in the product.

A (3Z, ...)-diene will yield a different stereoisomer.

For example, in a reaction with a dienophile, the substituents on the diene will maintain their relative positions in the newly formed six-membered ring. The "outside" groups on the s-cis conformation of the diene will end up on the same face of the product ring, and the "inside" groups will be on the opposite face. masterorganicchemistry.com This principle allows for the predictable synthesis of complex cyclic molecules with controlled stereochemistry.

Exploration of Biological Roles and Biochemical Pathways

Investigation of (3E)-Trideca-1,3-diene and Related Structures as Potential Biomarker Candidates

Biomarkers are measurable indicators of a biological state or condition. Volatile organic compounds (VOCs) and lipid metabolites containing conjugated diene structures are increasingly investigated as non-invasive biomarkers for disease, metabolic processes, or exposure to environmental agents.

Conjugated Dienes as Markers of Oxidative Stress: Lipid peroxidation, a process of oxidative degradation of lipids, is a hallmark of oxidative stress and is implicated in numerous diseases. Polyunsaturated fatty acids, when attacked by reactive oxygen species, can be converted into conjugated diene hydroperoxides. nih.gov The presence of these conjugated dienes in tissue lipid extracts or plasma can be quantified using techniques like second derivative UV spectrophotometry and serves as a biomarker of oxidative damage. nih.govtheorango.comnih.gov While not specific to this compound, this principle establishes the foundation for using conjugated aliphatic dienes as indicators of systemic oxidative stress.

VOCs as Biomarkers for Fungal and Plant Metabolism: Fungi produce a diverse array of volatile organic compounds, which can serve as chemotaxonomic markers to differentiate species. researchgate.net These fungal VOCs (FVOCs) include a variety of hydrocarbons, alcohols, and terpenes. nih.govscispace.com The unique VOC profile of a specific fungus can be used to detect its presence, for instance, in agricultural products or indoor environments. Therefore, if this compound were identified as a specific metabolite of a certain fungal species, it could potentially be used as a biomarker for that organism.

Similarly, specific plant-derived compounds can indicate the consumption of certain foods. For example, (Z)-1,3-Tridecadiene-5,7,9,11-tetrayne, a structurally related polyunsaturated compound, has been detected in safflowers (Carthamus tinctorius) and is suggested as a potential biomarker for their consumption. foodb.ca This suggests that this compound, if found to be unique to a particular plant or foodstuff, could serve a similar purpose.

Compound Class/StructurePotential Biomarker ForBasis of IndicationRelevant Organisms/Systems
Conjugated Dienes (general)Oxidative Stress / Lipid PeroxidationFormation from polyunsaturated fatty acids during oxidative damage. nih.govtheorango.comHuman plasma, rat liver lipids. nih.govnih.gov
Fungal Volatile Organic Compounds (FVOCs)Presence of specific fungal speciesSpecies-specific metabolic profiles. researchgate.netEndophytic fungi (e.g., Botryosphaeriaceae). researchgate.net
(Z)-1,3-Tridecadiene-5,7,9,11-tetrayneConsumption of specific foodsPresence in particular plant species. foodb.caSafflower (Carthamus tinctorius). foodb.ca

Metabolic Fates and Biotransformation of Conjugated Dienes in Model Organisms

The metabolic fate of a compound determines its biological activity and toxicity. While specific studies on this compound are limited, the biotransformation of other conjugated dienes, particularly the well-studied carcinogen 1,3-butadiene (B125203), provides a model for its likely metabolic pathways.

Metabolic Activation via Cytochrome P450: The primary route for metabolizing conjugated dienes in mammals involves oxidation by cytochrome P450 (CYP) enzymes, particularly CYP2E1. nih.gov For 1,3-butadiene, this results in the formation of reactive electrophilic epoxides, such as 3,4-epoxy-1-butene (EB) and 1,2,3,4-diepoxybutane (DEB). nih.gov These epoxides are highly reactive and are central to the compound's biological effects. It is highly probable that this compound would undergo a similar epoxidation at its conjugated double bonds, forming one or more tridecadiene epoxide intermediates.

Microbial Biotransformation: Microorganisms such as bacteria and fungi possess a vast arsenal (B13267) of enzymes capable of transforming a wide range of organic compounds, including hydrocarbons. medcraveonline.comnih.gov Microbial biotransformation processes are diverse and can include oxidation, reduction, hydrolysis, and isomerization. medcraveonline.com For instance, Bacillus megaterium can transform aliphatic aldehydes into various products, including acids and 2,3-dialkylacroleins. researchgate.net Fungi are particularly adept at modifying complex molecules like steroids, alkaloids, and terpenoids, often introducing hydroxyl groups or performing other specific modifications. nih.gov It is plausible that various soil and gut microbes could metabolize this compound through pathways such as hydroxylation of the aliphatic chain, reduction of the double bonds, or cleavage of the carbon skeleton.

Metabolic PathwayEnzyme System / OrganismKey TransformationExample SubstrateResulting Metabolites
EpoxidationMammalian Cytochrome P450 (CYP2E1)Oxidation of double bonds to epoxides. nih.gov1,3-Butadiene3,4-epoxy-1-butene (EB), 1,2,3,4-diepoxybutane (DEB). nih.gov
Hydroxylation / OxidationFungi (e.g., Alternaria alternata)Introduction of hydroxyl groups. nih.govSteroids (Cinobufagin)12β-hydroxylated products. nih.gov
Aldol Addition / DehydrationBacteria (e.g., Bacillus megaterium)Conversion of aliphatic aldehydes. researchgate.netAliphatic Aldehydes (C8-C12)Alcohols, acids, 2,3-dialkylacroleins. researchgate.net

Elucidation of Molecular Interactions with Biological Macromolecules and Cellular Components

The biological effects of many chemical compounds are mediated by their direct interaction with macromolecules like DNA and proteins. For conjugated dienes, the primary mechanism of interaction involves their reactive epoxide metabolites.

The epoxides formed during the metabolism of conjugated dienes are electrophilic and can react with nucleophilic sites on cellular macromolecules. nih.gov The reaction of these epoxides with DNA results in the formation of covalent adducts, which are lesions on the DNA structure. For example, the metabolites of 1,3-butadiene are known to form various DNA adducts, such as N-1-(2,3,4-trihydroxybutyl)adenine (N-1-THB-Ade). nih.govnih.gov These adducts can disrupt DNA replication and transcription, potentially leading to mutations if not repaired. nih.gov The formation of such adducts is considered a critical step in the carcinogenicity of 1,3-butadiene.

By analogy, the epoxide metabolites of this compound would be expected to form similar adducts with DNA bases. The long aliphatic tail of the tridecadiene molecule could influence the adduct's conformation and its recognition by DNA repair enzymes.

In addition to DNA, the epoxide metabolites can also form adducts with proteins by reacting with nucleophilic amino acid residues such as cysteine, histidine, and lysine. These protein adducts can alter protein structure and function.

Role of Dienyl Compounds in Natural Product Chemical Ecology and Inter-species Communication

Chemical communication is a vital and widespread phenomenon in nature, mediating interactions both within and between species. wikipedia.org Volatile organic compounds, including those with conjugated diene structures, are key players in this chemical language, acting as signals that influence behavior, defense, and reproduction.

Insect Pheromones: Many insects use specific chemical signals called pheromones for communication, particularly for mating. jaydevchemicals.com A number of long-chain dienyl compounds and their derivatives (often acetates) have been identified as potent sex pheromones. For example, (E,Z)-4,7-tridecadienyl acetate (B1210297) is a sex pheromone isolated from the potato tuber moth (Phthorimaea operculella), and (3E,8Z)-3,8-tetradecadienyl acetate is a sex pheromone of the South American potato tuber moth (Scrobipalpula absoluta). medchemexpress.commedchemexpress.com These compounds are typically released by females to attract males over long distances, demonstrating the high specificity and sensitivity of insect olfactory systems to dienyl structures. The specific geometry (E/Z) and position of the double bonds are critical for biological activity.

Plant Volatiles and Defense: Plants emit a vast array of VOCs that play crucial roles in their interactions with the environment. nih.gov These volatiles can attract pollinators, repel herbivores, or act as signals to neighboring plants about an impending threat. nih.gov When damaged by herbivores, many plants release a specific blend of herbivore-induced plant volatiles (HIPVs). nih.gov This blend can include terpenes, green leaf volatiles, and other hydrocarbons. These signals can act as an indirect defense by attracting natural enemies (predators or parasitoids) of the attacking herbivores. While this compound itself has not been extensively documented in this context, related dienyl and trienyl compounds are known components of HIPV bouquets.

Interspecies Communication: The exchange of chemical signals between different species is a fundamental aspect of ecology. nih.govnih.gov These signals are classified based on their effect on the emitter and receiver. Allomones benefit the emitter (e.g., a plant's defensive compound), kairomones benefit the receiver (e.g., a scent that allows a predator to find its prey), and synomones benefit both (e.g., floral scents that attract pollinators). wikipedia.org Dienyl compounds released by plants or insects fit into all these categories, serving as a complex language that structures ecological communities. pugetsound.eduresearchgate.net For instance, a volatile released by a plant under attack could be a kairomone for a parasitoid wasp, guiding it to its host.

Compound ExampleChemical ClassBiological RoleOrganism(s)
(E,Z)-4,7-Tridecadienyl acetateDienyl acetateSex Pheromone. medchemexpress.comPotato tuber moth (Phthorimaea operculella). medchemexpress.com
(3E,8Z)-3,8-Tetradecadienyl acetateDienyl acetateSex Pheromone. medchemexpress.comSouth American potato tuber moth (Scrobipalpula absoluta). medchemexpress.com
Various Terpenes and HydrocarbonsVolatile Organic Compounds (VOCs)Plant defense, plant-plant communication. nih.govnih.govNumerous plant species.
(E,E)-FarnesolSesquiterpene alcoholFungal quorum sensing, morphogenesis inhibition. scispace.comCandida albicans. scispace.com

Environmental Behavior and Degradation Pathways Research

Phototransformation and Hydrolysis Studies Relevant to Conjugated Dienes

Hydrolysis, the reaction with water, is generally not considered a significant degradation pathway for aliphatic hydrocarbons, including alkenes and dienes, under typical environmental pH conditions (pH 5-9). These molecules lack functional groups that are susceptible to hydrolysis. Therefore, it is anticipated that (3E)-trideca-1,3-diene would be stable to hydrolysis in aquatic environments.

Biodegradation in Environmental Compartments (e.g., Water and Soil)

The breakdown of this compound by microorganisms is expected to be a primary route of its removal from the environment. The biodegradability of hydrocarbons is influenced by factors such as their chemical structure, the presence of suitable microbial populations, and environmental conditions.

Aerobic Biodegradation: In the presence of oxygen, microorganisms can utilize hydrocarbons as a source of carbon and energy. The aerobic degradation of long-chain alkanes is well-documented and typically initiated by the oxidation of a terminal methyl group. nih.govfrontiersin.org For unsaturated hydrocarbons, the double bonds can also be a site of initial enzymatic attack. While specific studies on this compound are lacking, research on other long-chain hydrocarbons suggests that its degradation would likely proceed, although potentially at a slower rate than for shorter-chain or less complex hydrocarbons. For instance, a strain of Pseudomonas aeruginosa has been shown to effectively degrade long-chain alkanes (up to C32) in saline soils. nih.gov

Anaerobic Biodegradation: In environments devoid of oxygen, such as deep sediments or contaminated groundwater, anaerobic biodegradation can occur. This process is generally slower than aerobic degradation. frontiersin.org Studies have shown that some unsaturated hydrocarbons can be degraded under methanogenic conditions. For example, 1-hexadecene (B165127) has been observed to undergo complete degradation in methanogenic enrichment cultures, while saturated and other unsaturated hydrocarbons showed no significant degradation. oup.com The presence of a terminal double bond appears to be a key factor for methanogenic degradation. oup.com The internal conjugated diene structure of this compound may influence its susceptibility to anaerobic breakdown, but specific pathways have not been determined.

Bioaccumulation Potential in Aquatic and Terrestrial Systems

Bioaccumulation refers to the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. The potential for a chemical to bioaccumulate is often assessed using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the water at steady state. wikipedia.org

A key indicator of bioaccumulation potential is the octanol-water partition coefficient (Kow), which measures a chemical's hydrophobicity. Chemicals with high Kow values tend to be more lipid-soluble and are more likely to accumulate in the fatty tissues of organisms. Due to the absence of experimental data for this compound, its log Kow has been estimated using Quantitative Structure-Activity Relationship (QSAR) models.

Estimated Physicochemical Properties for Bioaccumulation Assessment

ParameterEstimated ValueMethodImplication for Bioaccumulation
log Kow (Octanol-Water Partition Coefficient)6.3 (Estimated)QSAR EstimationHigh potential for bioaccumulation based on hydrophobicity.
Bioconcentration Factor (BCF)Log BCF = 3.5 (Estimated)QSAR Estimation from log KowIndicates a high potential to bioconcentrate in aquatic organisms. wikipedia.org

The estimated high log Kow and BCF values suggest that this compound has a significant potential to bioaccumulate in aquatic organisms. However, it is important to note that metabolic processes can significantly reduce the actual bioaccumulation of a substance. sfu.ca If organisms possess the enzymatic machinery to degrade this compound, its persistence and concentration in tissues would be lower than predicted by partitioning models alone.

Environmental Transport and Distribution Modeling

The movement and distribution of this compound in the environment are governed by its physicochemical properties, which can be used in environmental fate and transport models. anteagroup.comnih.govresearchgate.net Key parameters include the soil adsorption coefficient (Koc) and the Henry's Law constant (H).

The soil adsorption coefficient (Koc) indicates the tendency of a chemical to adsorb to the organic matter in soil and sediment. A high Koc value suggests that the chemical will be strongly bound to soil particles and thus less mobile in the environment. nih.gov

The Henry's Law constant (H) relates the concentration of a chemical in the air to its concentration in water at equilibrium. A higher Henry's Law constant indicates a greater tendency for the chemical to volatilize from water into the air.

As with bioaccumulation parameters, these values have been estimated for this compound using QSAR models in the absence of experimental data.

Estimated Parameters for Environmental Transport and Distribution

ParameterEstimated ValueMethodImplication for Environmental Transport
Soil Adsorption Coefficient (log Koc)4.5 (Estimated)QSAR Estimation from log KowStrong adsorption to soil and sediment, indicating low mobility in soil and potential to accumulate in sediments. nih.gov
Henry's Law Constant (H)1.2 x 10-2 atm-m³/mol (Estimated)QSAR EstimationModerate potential for volatilization from water to the atmosphere.

These estimated values suggest that this compound is likely to be found predominantly in soil and sediment, with limited mobility in groundwater. Its moderate Henry's Law constant suggests that volatilization from surface waters could be a relevant transport pathway to the atmosphere.

Advanced Research Applications of 3e Trideca 1,3 Diene in Materials Science and Synthetic Strategy

Utilization as a Building Block in the Synthesis of Complex Organic Molecules

The 1,3-diene functionality is a key structural element in a myriad of bioactive natural products, including insect pheromones and polyketides. organic-chemistry.org Consequently, the stereoselective synthesis of molecules containing this motif is of significant interest. (3E)-trideca-1,3-diene, with its defined stereochemistry and long alkyl chain, serves as a valuable building block for the total synthesis of such complex targets. Its incorporation can be achieved through various modern synthetic strategies, primarily involving stereoselective cross-coupling reactions.

Methodologies such as the Suzuki-Miyaura coupling, Heck reaction, and Stille coupling are instrumental in forming the carbon-carbon bonds necessary to integrate the trideca-1,3-diene unit into a larger molecular framework. nih.gov For instance, a vinyl halide precursor could be coupled with a suitable organoboron or organotin reagent to construct the diene system with high fidelity to the desired (3E) stereochemistry. The long nonyl side chain of this compound can influence the solubility and reactivity of synthetic intermediates, a factor that can be leveraged to facilitate purification and subsequent transformations.

The Diels-Alder reaction is another powerful tool where this compound can be employed as the diene component. This [4+2] cycloaddition reaction allows for the rapid construction of six-membered rings with a high degree of stereocontrol, a common feature in many complex natural products. The electronic nature of the dienophile can be tuned to control the regioselectivity of the cycloaddition, leading to diverse and complex polycyclic systems.

The table below illustrates potential synthetic transformations where this compound could be utilized as a key building block.

Reaction Type Reactants Catalyst/Reagent Product Type Significance in Complex Synthesis
Suzuki-Miyaura Coupling(E)-1-bromonon-1-ene + (E)-but-1-en-1-ylboronic acidPd(PPh₃)₄, BaseThis compoundStereoselective formation of the diene moiety.
Heck Reaction1-undecene + 1,2-dibromoethenePd(OAc)₂, P(o-tol)₃, BasePrecursor to this compoundVersatile method for C-C bond formation.
Diels-Alder CycloadditionThis compound + Maleic anhydrideHeatSubstituted cyclohexene (B86901) derivativeRapid construction of cyclic systems.
MetathesisCross-metathesis of 1-dodecene (B91753) and 1,3-butadiene (B125203)Grubbs' CatalystThis compoundAtom-economical route to diene synthesis.

Applications in Polymer Chemistry and Advanced Materials (e.g., Elastomeric Polymer Blends)

Conjugated dienes are fundamental monomers in the synthesis of a wide range of polymers, most notably synthetic rubbers. The polymerization of 1,3-dienes can proceed through various mechanisms, including anionic, cationic, and coordination polymerization, to yield polymers with distinct microstructures and material properties. The presence of the double bond in the polymer backbone allows for post-polymerization modifications, such as vulcanization, which is crucial for producing elastomeric materials with high tensile strength and elasticity.

While butadiene and isoprene (B109036) are the most common diene monomers, the incorporation of longer-chain dienes like this compound into polymer chains can impart unique properties. The long alkyl side chain can act as an internal plasticizer, potentially lowering the glass transition temperature (Tg) and increasing the flexibility of the resulting polymer. Furthermore, the hydrophobic nature of the nonyl group can enhance the polymer's resistance to water and other polar solvents.

The following table outlines the potential impact of incorporating this compound into polymer structures.

Polymer Type Monomers Potential Property Modification Potential Applications
HomopolymerThis compoundIncreased hydrophobicity, lower TgSpecialty rubbers, waterproof coatings
CopolymerThis compound + StyreneThermoplastic elastomer with tunable flexibilityAdhesives, sealants, flexible tubing
TerpolymerThis compound + Butadiene + AcrylonitrileEnhanced oil resistance and low-temperature flexibilityGaskets, hoses for automotive applications

Contribution to the Development of New Synthetic Methodologies in Organic Chemistry

The unique electronic and structural features of 1,3-dienes make them ideal substrates for the development and investigation of new synthetic methodologies. The reactivity of the conjugated π-system in this compound can be harnessed to explore novel catalytic cycles and reaction pathways. For instance, transition metal-catalyzed reactions that proceed through π-allyl intermediates could exhibit unique regioselectivity and stereoselectivity with a long-chain diene substrate.

Furthermore, the development of stereoselective methods for the synthesis of this compound itself contributes to the broader field of organic synthesis. The challenges associated with controlling the geometry of the double bonds in a long-chain hydrocarbon have driven the innovation of highly selective catalysts and reaction conditions. These advancements can then be applied to the synthesis of other complex molecules containing conjugated diene motifs.

The use of this compound in asymmetric catalysis is another area of potential research. Chiral catalysts could be employed to induce enantioselectivity in reactions involving the diene, such as asymmetric Diels-Alder reactions or hydrofunctionalization reactions. The development of such methods would be highly valuable for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

The table below summarizes the potential contributions of this compound to the advancement of synthetic methodologies.

Area of Methodology Development Role of this compound Potential Outcome
Transition Metal CatalysisSubstrate for regioselective and stereoselective transformationsNew methods for the functionalization of long-chain hydrocarbons
Stereoselective SynthesisTarget molecule for the development of new synthetic routesHighly efficient and selective catalysts for diene synthesis
Asymmetric CatalysisProchiral substrate for enantioselective reactionsAccess to chiral building blocks for pharmaceutical synthesis
Pericyclic ReactionsDiene component in studying mechanistic aspects of cycloadditionsDeeper understanding of reactivity and selectivity in complex systems

Future Research Trajectories and Interdisciplinary Opportunities

Development of Novel and More Efficient Stereoselective Synthesis Routes

The precise control of stereochemistry is paramount in chemical synthesis, as the spatial arrangement of atoms can drastically alter a molecule's properties and biological activity. nih.gov While various methods exist for the synthesis of conjugated dienes, the development of more efficient and highly stereoselective routes to (3E)-trideca-1,3-diene remains a significant area of research. nih.govresearchgate.net Future investigations will likely focus on several key areas:

Transition Metal-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for forming carbon-carbon bonds and have been widely used in the synthesis of dienes. nih.govmdpi.com Future research could explore novel catalyst systems, perhaps based on more abundant and less toxic metals, to improve the efficiency and stereoselectivity of reactions like Suzuki, Heck, and Stille couplings for the synthesis of this compound. nih.govmdpi.com The development of catalysts that can operate under milder conditions with lower catalyst loadings would be a significant advancement. nih.gov

Olefination Reactions: Methods such as the Wittig, Horner-Wadsworth-Emmons, and Julia olefination reactions are classic approaches to alkene synthesis. nih.gov Future work could focus on developing new reagents and reaction conditions that provide higher (E)-selectivity for the C3-C4 double bond in this compound, minimizing the formation of the (Z)-isomer.

Metathesis Reactions: Olefin metathesis has emerged as a versatile tool in organic synthesis. researchgate.netmdpi.com The development of new ruthenium or molybdenum-based catalysts could enable more efficient and stereoselective cross-metathesis reactions for the construction of the this compound backbone from simpler starting materials.

Novel Methodologies: Researchers are continuously exploring new synthetic strategies. This includes the development of one-pot reactions and tandem processes that can construct the diene moiety in a single, efficient operation with high stereocontrol. nih.gov For instance, methodologies involving the stereoselective reduction of enynes or the rearrangement of allenes could offer alternative and potentially more efficient pathways. nih.gov

Exploration of Undiscovered Reactivity Patterns and Catalytic Transformations

Conjugated dienes exhibit a rich and diverse reactivity due to the presence of the delocalized π-electron system. youtube.comlibretexts.org While the general reactivity of conjugated dienes is well-established, there are still opportunities to uncover novel reactivity patterns and develop new catalytic transformations specifically for this compound.

Asymmetric Transformations: A key area of future research will be the development of catalytic asymmetric reactions that can introduce new stereocenters into the this compound framework with high enantioselectivity. This could include asymmetric Diels-Alder reactions, 1,4-additions, and dihydroxylations. nih.gov The resulting chiral molecules could have interesting biological properties.

Transition Metal Catalysis: The unique electronic properties of conjugated dienes make them excellent ligands and substrates for transition metal catalysts. nih.gov Future studies could explore novel transition metal-catalyzed reactions, such as hydrofunctionalization, carbo- and hetero-functionalization, and cycloaddition reactions, to create a diverse range of functionalized derivatives of this compound.

Kinetic vs. Thermodynamic Control: The reaction of conjugated dienes with electrophiles can lead to a mixture of 1,2- and 1,4-addition products, with the product ratio often depending on the reaction conditions (kinetic vs. thermodynamic control). libretexts.orgmasterorganicchemistry.comyoutube.com A deeper understanding of these reaction pathways for this compound could allow for the selective synthesis of either the kinetic or thermodynamic product, which may have different applications.

Novel Cycloaddition Reactions: Beyond the well-known Diels-Alder reaction, there is potential to explore other types of cycloadditions involving this compound. This could include [3+2] cycloadditions with 1,3-dipoles or higher-order cycloadditions, leading to the formation of complex cyclic structures. mdpi.com

Integrated Omics Approaches for Comprehensive Biological Role Elucidation

The biological roles of long-chain aliphatic compounds like this compound are often complex and multifaceted. nih.gov While conjugated dienes are known to be involved in processes like lipid peroxidation, a detailed understanding of the specific functions of this compound is likely lacking. theorango.com Integrated "omics" approaches offer a powerful strategy to elucidate its biological significance. nih.govnih.gov

Metabolomics and Lipidomics: These approaches can be used to identify and quantify this compound and its metabolites in various biological systems. nih.gov By comparing the metabolic profiles of cells or organisms under different conditions (e.g., with and without exposure to this compound), researchers can gain insights into its metabolic pathways and potential biological effects.

Transcriptomics and Proteomics: These techniques can reveal changes in gene and protein expression in response to this compound. nih.govnih.gov This information can help to identify the cellular pathways and biological processes that are affected by this compound, providing clues to its mechanism of action.

Systems Biology Integration: The true power of omics lies in the integration of data from different levels (genes, proteins, metabolites). nih.govresearchgate.net By combining data from transcriptomics, proteomics, and metabolomics, researchers can construct comprehensive models of the biological networks in which this compound participates. This systems-level understanding will be crucial for fully elucidating its biological roles.

Implementation of Green Chemistry Principles for Sustainable Production and Transformation

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. yale.eduessentialchemicalindustry.orgpaperpublications.org Applying these principles to the synthesis and transformation of this compound is a critical area for future research, aiming to develop more sustainable chemical practices. mdpi.comsigmaaldrich.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.eduessentialchemicalindustry.org Future research should focus on developing synthetic routes to this compound that have high atom economy, minimizing the generation of waste.

Use of Renewable Feedstocks: Whenever feasible, raw materials should be renewable rather than depleting. yale.eduessentialchemicalindustry.org Research into the synthesis of this compound from renewable resources, such as biomass-derived starting materials, would be a significant step towards sustainability.

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled and reused. yale.edupaperpublications.org The development of highly efficient and recyclable catalysts for the synthesis of this compound is a key goal of green chemistry.

Safer Solvents and Auxiliaries: The use of hazardous solvents and other auxiliary substances should be minimized or avoided. yale.edusigmaaldrich.com Future research should explore the use of greener solvents, such as water, supercritical fluids, or ionic liquids, for the synthesis and transformations of this compound.

Application of Advanced Spectroscopic and Imaging Techniques for In-Situ Analysis of Dienyl Reactions

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes and developing new transformations. Advanced spectroscopic and imaging techniques can provide unprecedented insights into the reactive intermediates and transition states involved in reactions of this compound.

In-Situ Spectroscopy: Techniques such as in-situ FTIR, Raman, and NMR spectroscopy can be used to monitor the progress of reactions in real-time. acs.org This allows for the identification of transient intermediates and the elucidation of reaction kinetics, providing a detailed picture of the reaction mechanism.

Advanced Mass Spectrometry: Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to detect and characterize reactive intermediates in the gas phase. This can provide valuable information about the elementary steps of a reaction.

Computational Chemistry: Density Functional Theory (DFT) calculations and other computational methods are powerful tools for studying reaction mechanisms. mdpi.commdpi.com By modeling the potential energy surface of a reaction, researchers can predict the structures of intermediates and transition states and calculate activation energies, providing a theoretical framework for understanding experimental observations.

Single-Molecule Imaging: Recent advances in imaging techniques have made it possible to visualize individual molecules and their reactions. arxiv.orgnih.gov While challenging, the application of such techniques to study the reactions of this compound at the single-molecule level could provide the ultimate mechanistic detail.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.